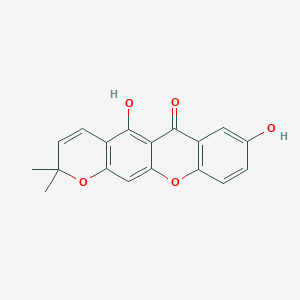
Osajaxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osajaxanthone is a natural product found in Kielmeyera coriacea, Calophyllum canum, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Properties
Osajaxanthone has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in leukemia cells and exhibit antiproliferative activity against solid tumors. A study reported that this compound showed an IC50 value of approximately 12.5 µg/mL against HL-60 leukemia cells, indicating its potential as a chemotherapeutic agent .
Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Membrane disruption |
| Escherichia coli | 20 µg/mL | Cell lysis |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, particularly in models of acute and chronic inflammatory diseases. It inhibits nitric oxide production in macrophages, which is crucial for managing inflammatory responses . The compound's ability to modulate inflammatory mediators positions it as a candidate for treating conditions like arthritis and other inflammatory disorders.
Table 3: Anti-inflammatory Activity of this compound
| Inflammatory Model | IC50 (µg/mL) | Effect on Nitric Oxide Production |
|---|---|---|
| RAW 264.7 Macrophages | 6.45 | Significant reduction |
| Carrageenan-induced paw edema | 8.0 | Decreased edema |
Potential in Drug Development
The structural properties of this compound align with Lipinski's Rule of Five, suggesting good oral bioavailability and drug-likeness. This makes it a suitable candidate for further development into pharmaceutical formulations aimed at targeting cancer, infectious diseases, and inflammatory conditions .
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Leukemia : A study published in the Journal of Natural Products highlighted the compound's ability to induce apoptosis in HL-60 cells through mitochondrial pathways, emphasizing its role in cancer therapy .
- Antimicrobial Research : Another investigation demonstrated the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in overcoming antibiotic resistance .
- Inflammation Model : Research involving carrageenan-induced inflammation showed that this compound significantly reduced swelling and pain in animal models, indicating its therapeutic potential for inflammatory diseases .
Propriétés
Numéro CAS |
1043-08-9 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
5,8-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C18H14O5/c1-18(2)6-5-10-13(23-18)8-14-15(16(10)20)17(21)11-7-9(19)3-4-12(11)22-14/h3-8,19-20H,1-2H3 |
Clé InChI |
AQJGDWRSGSISRW-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C |
Synonymes |
osajaxanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















